molecular formula C6H7F3O2 B1395288 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1093750-93-6

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1395288
CAS No.: 1093750-93-6
M. Wt: 168.11 g/mol
InChI Key: ZSULKAPJHICPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

This compound exhibits a distinctive molecular architecture characterized by a four-membered cyclobutane ring bearing both a carboxylic acid functional group and a trifluoromethyl substituent. The compound possesses the molecular formula C₆H₇F₃O₂ with a molecular weight of 168.11 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the positioning of the trifluoromethyl group at the 3-position relative to the carboxylic acid functionality at the 1-position of the cyclobutane ring.

The compound is recognized under multiple Chemical Abstracts Service registry numbers, reflecting its various stereoisomeric forms and synthetic variants. The primary Chemical Abstracts Service number 1093750-93-6 corresponds to the racemic mixture, while specific stereoisomers possess distinct registry numbers: 123812-82-8 for the cis-(1s,3s) configuration and 123812-83-9 for the trans isomer. Alternative nomenclature includes 3-(trifluoromethyl)cyclobutanecarboxylic acid and cyclobutanecarboxylic acid, 3-(trifluoromethyl)-, demonstrating the flexibility in chemical naming conventions.

The structural formula reveals a highly substituted cyclobutane system where the trifluoromethyl carbon bears three fluorine atoms, creating a strongly electron-withdrawing environment. This arrangement significantly influences the compound's electronic properties and reactivity patterns. The carboxylic acid group provides hydrogen bonding capability and ionizable functionality, while the trifluoromethyl group contributes to lipophilicity and metabolic stability.

Property Value Reference
Molecular Formula C₆H₇F₃O₂
Molecular Weight 168.11 g/mol
Primary CAS Number 1093750-93-6
IUPAC Name This compound
InChI Key ZSULKAPJHICPKB-UHFFFAOYSA-N

Historical Context and Development

The development of this compound emerged from the broader evolution of organofluorine chemistry and the pharmaceutical industry's recognition of fluorinated compounds' unique properties. The compound gained prominence as researchers identified cyclobutane derivatives as lower calculated logarithm of partition coefficient analogs of phenyl isosteres in medicinal chemistry, leading to their prevalence in biologically active structures during drug discovery efforts.

The limited commercial availability of this compound historically restricted its extensive applications, particularly for larger-scale syntheses in pharmaceutical development. This scarcity motivated significant research efforts to develop scalable and robust synthetic methodologies. The first formal synthesis was reported through direct photomediated carbon-hydrogen trifluoromethylation of cyclobutane dicarboxylic acid, followed by decarboxylation. However, this approach proved prohibitive for large-scale applications due to the cost and potentially explosive nature of the required reagents.

Breakthrough developments occurred when researchers identified efficient synthetic strategies starting from readily available 4-oxocyclobutane precursors. These methodologies represented a paradigm shift from complex photochemical approaches to more practical thermal processes. The development of two scalable synthetic routes achieved overall yields of 23% to 40%, enabling production of the desired compound in quantities exceeding 100 grams. This advancement significantly enhanced the compound's accessibility for structure-activity relationship exploration and toxicological studies.

Recent research has expanded the synthetic toolkit to include over 30 small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment. These developments utilized reactions between sulfur tetrafluoride and cyclobutylcarboxylic acids, achieving gram-to-multigram scale production. The evolution of synthetic methodologies has transformed this compound from a laboratory curiosity to a practical pharmaceutical building block with demonstrated utility in drug discovery programs.

Significance in Organofluorine Chemistry

This compound occupies a central position in modern organofluorine chemistry, representing a sophisticated example of how fluorine incorporation can dramatically alter molecular properties. The compound exemplifies the strategic use of fluorinated fragments to enhance pharmaceutical properties, particularly serving as an innovative isosteric replacement for the ubiquitous tert-butyl group in drug molecules.

The trifluoromethyl substituent fundamentally transforms the electronic and steric environment of the cyclobutane ring system. This transformation results in increased lipophilicity while maintaining favorable molecular volume characteristics, making it an attractive bioisostere for medicinal chemistry applications. Research has demonstrated that the trifluoromethyl-cyclobutyl group exhibits slightly larger steric size and moderately increased lipophilicity compared to traditional substituents, while preserving original modes of bioactivity in examined pharmaceutical compounds.

The compound's significance extends beyond simple property modification to encompass fundamental advances in organofluorine methodology. The development of efficient synthetic routes using sulfur tetrafluoride has enabled the preparation of diverse trifluoromethyl-cyclobutane derivatives, expanding the chemical space available for drug discovery. These methodologies have proven compatible with various functional groups, including nitro groups, activated halogens, and unprotected amino groups, demonstrating remarkable synthetic versatility.

Studies have revealed that organofluorine compounds, including trifluoromethyl-containing structures, represent more than 85% of biologically active compounds containing heterocyclic frameworks. The prevalence of such compounds in pharmaceutical applications reflects the unique properties conferred by fluorine incorporation, including enhanced metabolic stability, improved membrane permeability, and modified binding interactions with biological targets.

The compound serves as a reagent in preparing carboxamide and sulfonamide derivatives useful as transcriptional enhanced associate domain modulators, highlighting its utility in developing therapeutically relevant molecules. This application demonstrates the compound's role in advancing precision medicine approaches through structure-based drug design strategies.

Physical Properties Overview

The physical properties of this compound reflect the combined influence of its cyclobutane ring system and trifluoromethyl substituent, resulting in a unique physicochemical profile that distinguishes it from conventional carboxylic acids. Computational predictions and experimental measurements have established comprehensive property profiles that inform its pharmaceutical and chemical applications.

The compound exhibits a predicted boiling point of 190.6 ± 35.0 degrees Celsius, reflecting the substantial intermolecular forces arising from both hydrogen bonding of the carboxylic acid group and the high electronegativity of the trifluoromethyl substituent. The predicted density of 1.445 ± 0.06 grams per cubic centimeter indicates a relatively compact molecular structure, consistent with the constrained geometry of the cyclobutane ring system.

Acid-base properties reveal a predicted acid dissociation constant of 4.36 ± 0.40, indicating moderate acidity that falls within the typical range for substituted carboxylic acids. This value reflects the electron-withdrawing influence of the trifluoromethyl group, which stabilizes the conjugate base and enhances acidity relative to unsubstituted cyclobutanecarboxylic acid. The compound demonstrates storage stability at 2-8 degrees Celsius, with chemical stability studies showing no decomposition under aqueous acidic or basic conditions at room temperature.

Lipophilicity measurements indicate enhanced partition coefficient values compared to traditional carboxylic acids, with calculated logarithm of partition coefficient values of approximately 1.66. This increased lipophilicity facilitates better interaction with lipid membranes and proteins, which proves essential for pharmaceutical applications requiring membrane permeability. The topological polar surface area of 37.3 square angstroms reflects the contribution of the carboxylic acid functionality while maintaining favorable drug-like properties.

Physical Property Value Measurement Conditions Reference
Molecular Weight 168.11 g/mol Standard conditions
Predicted Boiling Point 190.6 ± 35.0°C Computational prediction
Predicted Density 1.445 ± 0.06 g/cm³ Computational prediction
Predicted pKa 4.36 ± 0.40 Computational prediction
LogP 1.66 Calculated value
Topological Polar Surface Area 37.3 Ų Calculated value
Storage Temperature 2-8°C Recommended conditions

Isomeric Forms and Stereochemistry

This compound exists in multiple stereoisomeric forms due to the presence of two substituents on the cyclobutane ring, creating opportunities for both cis and trans geometric arrangements. The stereochemical relationships between the carboxylic acid and trifluoromethyl substituents significantly influence the compound's physical properties, reactivity, and biological activity.

The cis isomer, designated as (1s,3s)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, carries the Chemical Abstracts Service registry number 123812-82-8. In this configuration, both the carboxylic acid and trifluoromethyl groups occupy the same face of the cyclobutane ring, creating a compact molecular geometry with distinct steric and electronic characteristics. The trans isomer, identified by Chemical Abstracts Service number 123812-83-9, positions these substituents on opposite faces of the ring system, resulting in a more extended molecular conformation.

Synthetic methodologies have demonstrated remarkable stereoselectivity in producing specific isomeric forms. The monocarboxylate synthetic route exclusively produces the cis isomer through stereoselective hydrogenation of the corresponding cyclobutene intermediate. Researchers attribute this selectivity to steric hindrance created by the trifluoromethyl group, which directs hydrogen addition to the less hindered face of the double bond. This stereocontrol represents a significant synthetic advantage, enabling access to specific stereoisomers without complex separation procedures.

The bis-carboxylate synthetic pathway provides access to both stereoisomeric forms, with the ratio dependent on reaction conditions and subsequent processing steps. Decarboxylation procedures can influence the final stereochemical outcome, offering synthetic flexibility for accessing desired isomeric forms. Crystal structure analyses have confirmed the absolute stereochemistry of various derivatives, providing definitive structural assignments for pharmaceutical applications.

Stereochemical considerations extend beyond simple geometric relationships to encompass conformational preferences and dynamic behavior. The cyclobutane ring system exhibits inherent conformational flexibility, with ring-puckering motions influencing the spatial relationships between substituents. Nuclear magnetic resonance spectroscopic studies reveal distinct chemical shift patterns for different stereoisomers, enabling reliable structural identification and purity assessment.

Stereoisomer CAS Number Configuration Synthetic Route Reference
cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 123812-82-8 (1s,3s) Monocarboxylate pathway
trans-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 123812-83-9 (1r,3s) Bis-carboxylate pathway
Racemic mixture 1093750-93-6 Mixed isomers Various routes

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSULKAPJHICPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093750-93-6
Record name 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. Both methods start from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH) and provided the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of readily available precursors and efficient reaction conditions makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, allowing for better interactions with lipid membranes and proteins, which is essential for drug design and development .

Reactivity and Transformation
The compound undergoes various chemical reactions, including:

  • Oxidation : Converts to ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction : The carboxylic acid can be reduced to alcohols or aldehydes with reducing agents such as lithium aluminum hydride.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions .

Biological Applications

Bioactive Properties
Research indicates that compounds featuring a trifluoromethyl group exhibit enhanced biological activity. For instance, studies have shown that isoxazole derivatives with this functional group demonstrate improved anti-cancer properties against MCF-7 breast cancer cells, with significant reductions in IC50 values compared to their non-trifluoromethylated counterparts .

Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of enzyme and receptor activities through enhanced interactions with biological targets. This characteristic suggests potential therapeutic applications in treating inflammatory diseases and cancer .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it a valuable precursor for developing new materials with specific functionalities .

Anti-Cancer Activity

Recent studies have highlighted the role of trifluoromethyl groups in enhancing anti-cancer properties. For example, a study demonstrated that derivatives containing this group exhibited significantly improved cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Bioactive Compound Research

Research has shown that incorporating trifluoromethyl groups into molecular structures can enhance biological regulation effects. This enhancement suggests that such compounds may lead to novel drug candidates with improved efficacy and selectivity .

Mechanism of Action

The mechanism by which 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₆H₇F₃O₂
  • Molecular Weight : 184.11 g/mol
  • Applications : Intermediate in synthesizing bioactive molecules, including peptide staplers and kinase inhibitors .

Comparison with Structural Analogs

Structural and Functional Modifications

The following table highlights structural analogs and their key characteristics:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid 1408075-99-9 C₆H₇F₃O₂ 184.11 -CF₃ at C3 Drug discovery, peptide stapling
3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid - C₆H₇F₃O₃ 184.11 -CF₃ and -OH at C3 Chemical synthesis, prodrug derivatization
1-(Boc-amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid - C₁₁H₁₆F₃NO₄ 283.25 -CF₃ at C3, Boc-protected -NH₂ Peptide modification, R&D
anti-1-Amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid - C₅H₈FNO₂ 149.12 -¹⁸F at C3, -NH₂ at C1 PET imaging of prostate carcinoma
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid 1423034-50-7 C₆H₈F₂O₃ 166.12 -CF₂H and -OH at C3 Preclinical research
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 1340521-86-9 C₁₂H₁₃ClO₂ 224.69 -Cl-C₆H₄ at C1, -CH₃ at C3 Pharmaceutical intermediates

Substituent Effects on Properties

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Hydroxyl (-OH) : Increases polarity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability .
  • Fluorine (¹⁸F) : Enables use as a radiotracer in PET imaging, with minimal renal excretion compared to ¹⁸F-FDG .
  • Amino (-NH₂): Facilitates peptide backbone integration, as seen in amino acid analogs like anti-FACBC .

Drug Discovery

  • The trifluoromethyl derivative is used in constrained peptide stapling to stabilize α-helical structures .
  • Boc-protected analogs serve as precursors for kinase inhibitors targeting oncology .

Radiopharmaceuticals

  • anti-FACBC: Shows high uptake in prostate carcinoma cells with minimal renal excretion, outperforming ¹¹¹In-capromab-pendetide in detecting metastases .
  • ¹⁸F-labeled analogs : Retain tumor specificity for >65 minutes, making them viable for dynamic PET imaging .

Biological Activity

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The compound can be synthesized through two primary methods, both starting from readily available 4-oxocyclobutane precursors. These methods involve the conversion of cyclobutanones to trifluoromethyl carbinols using trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source. The subsequent steps include:

  • Deoxygenation : Utilizing tributyltin hydride (Bu3SnH) to achieve the desired compound through decarboxylation.
  • Hydrogenation : In the monocarboxylate system, the triflate can be eliminated efficiently, leading to the final product after hydrogenation.

This synthetic approach has been reported to yield 23% to 40% overall efficiency, making it suitable for large-scale production .

The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances lipophilicity. This characteristic allows for better interaction with lipid membranes and proteins, potentially modulating enzyme and receptor activities. The compound's biological effects may include anti-inflammatory and anticancer activities .

Case Studies and Research Findings

  • Anti-Cancer Activity : Recent studies have highlighted the role of trifluoromethyl groups in enhancing the anti-cancer properties of various compounds. For instance, isoxazole derivatives featuring the trifluoromethyl group exhibited significantly improved anti-cancer activity against MCF-7 breast cancer cells, with IC50 values indicating a marked increase in potency compared to non-trifluoromethylated analogs .
  • Bioactive Properties : Research indicates that compounds with a trifluoromethyl group can exhibit increased biological regulation effects. The incorporation of this functional group has been shown to enhance interactions with biological targets, suggesting potential therapeutic applications in drug design .

Comparative Analysis of Biological Activity

Compound TypeBiological ActivityIC50 Value (μM)References
Isoxazole with TrifluoromethylAnti-cancer (MCF-7)2.63
Non-Trifluoromethyl IsoxazoleAnti-cancer (MCF-7)19.72
Trifluoromethyl Cyclobutane DerivativesVarious bioactive propertiesN/A

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in drug discovery and development. Its ability to modulate biological activity opens avenues for designing novel therapeutics targeting various diseases, particularly cancer and inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, and how can purity be ensured?

The synthesis typically involves cycloaddition or ring-strain strategies. For example, cyclobutane ring formation via [2+2] photocycloaddition of trifluoromethyl-substituted alkenes, followed by carboxylation using CO₂ under high pressure (e.g., 50–100 atm) with transition metal catalysts like nickel or palladium . Purification often employs recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel, eluting with ethyl acetate/hexane). Purity is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (¹H/¹³C, with trifluoromethyl signals at δ ~120–125 ppm in ¹⁹F NMR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The cyclobutane ring protons exhibit characteristic upfield shifts (δ 1.5–3.0 ppm) due to ring strain. The carboxylic acid proton appears as a broad singlet (~δ 12 ppm) .
  • ¹⁹F NMR : The CF₃ group shows a singlet near δ -60 to -70 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) confirm the carboxylic acid moiety .
  • Mass Spectrometry : High-resolution ESI-MS typically displays [M-H]⁻ ions with accurate mass matching the molecular formula (C₆H₇F₃O₂; theoretical m/z 168.0403) .

Q. How should researchers assess the stability of this compound under different storage conditions?

Stability studies recommend storage at -20°C in inert atmospheres (argon) to prevent decarboxylation. Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring can identify degradation products (e.g., cyclobutane ring-opening or trifluoromethyl loss). Lyophilization in acidic buffers (pH 3–4) enhances shelf life .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in derivatives of this compound?

The trifluoromethyl group’s electron-withdrawing effect directs regioselectivity in ring-opening reactions. For example, nucleophilic attack on the cyclobutane ring occurs preferentially at the position anti to the CF₃ group due to hyperconjugative stabilization. Computational studies (DFT at B3LYP/6-31G* level) support this, showing lower activation energies for pathways involving CF₃-induced polarization . Stereochemical control in esterification (e.g., cis- vs. trans-isomers) requires chiral catalysts like Jacobsen’s Co-salen complexes .

Q. How can researchers resolve contradictions in reported biodistribution data for radiolabeled analogs of this compound?

Discrepancies in tumor uptake (e.g., PET studies with ¹⁸F-labeled analogs) may arise from differences in radiotracer lipophilicity or metabolic stability. A systematic approach includes:

  • Lipophilicity Optimization : Adjust logP values via ester prodrugs (target logP ~2–3) to enhance blood-brain barrier penetration .
  • Metabolite Analysis : LC-MS/MS profiling of plasma metabolites identifies unstable intermediates (e.g., decarboxylated species).
  • In Silico Modeling : Molecular docking (AutoDock Vina) against amino acid transporters (e.g., LAT1) clarifies uptake mechanisms .

Q. What strategies mitigate low yields in large-scale synthesis of enantiomerically pure this compound?

  • Catalytic Asymmetric Synthesis : Use of chiral phosphine ligands (e.g., BINAP) with Pd catalysts achieves enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution : Racemization of undesired enantiomers via base-mediated epimerization (e.g., DBU in THF) improves overall yield .
  • Continuous Flow Systems : Microreactors reduce side reactions (e.g., ring-opening) by precise control of residence time (2–5 min) and temperature (0–5°C) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

The CF₃ group enhances metabolic stability by resisting oxidative degradation (C-F bonds) and modulates pharmacokinetics via increased membrane permeability. In SAR studies, replacing CF₃ with CH₃ reduces target binding affinity by 10-fold in kinase inhibitors, as shown by SPR assays . Additionally, CF₃’s electronegativity alters pKa of the carboxylic acid (measured ~2.5 vs. ~4.5 for non-fluorinated analogs), impacting ionization under physiological conditions .

Methodological Notes

  • Stereochemical Analysis : X-ray crystallography (Cu Kα radiation) resolves ambiguous NOE effects in cyclobutane derivatives .
  • Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare against PubChem/CAS datasets .
  • Ethical Handling : Follow precautionary codes (e.g., P201/P202) for lab safety, including fume hood use and PPE compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.